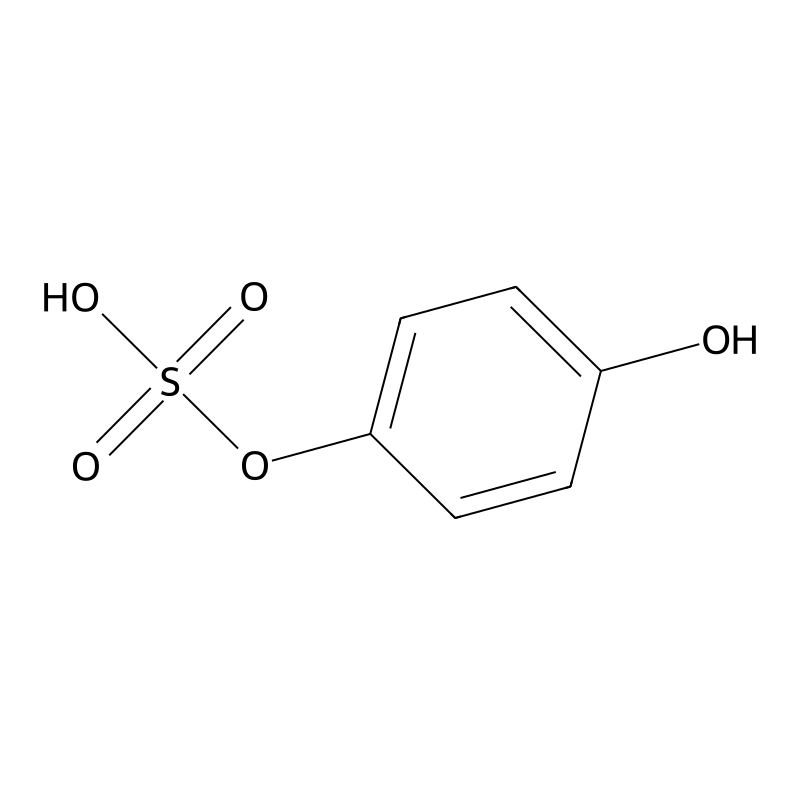

Quinol sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Quinol sulfate, systematically known as hydroquinone monosulfate, is a highly polar, mono-sulfated phase II metabolite of hydroquinone and a critical biomarker for xenobiotic metabolism and benzene exposure [1]. Characterized by its enhanced water solubility and a physiological charge of -1 relative to its neutral parent compound, it serves as a primary analytical reference standard in toxicological biomonitoring and drug metabolism pharmacokinetics (DMPK)[2]. In procurement contexts, securing high-purity quinol sulfate is essential for calibrating liquid chromatography-mass spectrometry (LC-MS) assays, validating sulfotransferase (SULT) enzymatic activity, and establishing precise recovery metrics during the preparation of complex biological or environmental samples [1].

Substituting quinol sulfate with its parent compound, hydroquinone, or relying on generic uncharacterized phenolic mixtures fundamentally compromises analytical integrity in metabolic studies [1]. In vivo, free hydroquinone represents only a minor fraction (1.1–8.6%) of the excreted dose, whereas quinol sulfate accounts for 25–42% of the metabolic clearance profile [2]. Calibrating biomonitoring assays solely with free hydroquinone results in severe underestimation of exposure and fails to account for the drastic differences in chromatographic retention, ionization efficiency, and matrix effects[1]. Furthermore, crude enzymatic digests cannot provide the precise limit of detection (LOD) and limit of quantification (LOQ) baselines required for validated regulatory pharmacokinetics, making the procurement of the exact synthesized sulfate standard mandatory for reproducible LC-MS/MS or HPLC workflows [2].

Excretion Profiling and Biomonitoring Accuracy

In mammalian excretion profiling, the metabolic fate of hydroquinone is heavily skewed toward phase II conjugates. Free hydroquinone accounts for only 1.1–8.6% of the excreted dose, while quinol sulfate constitutes 25–42% [1]. Utilizing the exact quinol sulfate standard is necessary to accurately quantify the primary biomarker of exposure, as relying on the parent compound captures less than a tenth of the actual clearance[2].

| Evidence Dimension | Excreted Metabolite Fraction |

| Target Compound Data | Quinol sulfate (25–42% of excreted dose) |

| Comparator Or Baseline | Free hydroquinone (1.1–8.6% of excreted dose) |

| Quantified Difference | Approximately 5-fold higher abundance in urinary excretion profiles. |

| Conditions | In vivo mammalian excretion profiling following hydroquinone/benzene exposure. |

Procuring the exact sulfate standard is critical for accurate toxicological biomonitoring, as measuring only the parent compound severely underestimates total exposure.

Chromatographic Retention and Polarity Differentiation

Quinol sulfate possesses a physiological charge of -1 and a significantly lower logS compared to its neutral parent compound, fundamentally altering its chromatographic behavior [1]. In reverse-phase HPLC (RP-HPLC), quinol sulfate elutes significantly earlier and is susceptible to secondary interactions causing peak tailing, which necessitates specific mobile phase additives (e.g., formic acid) that are not required for free hydroquinone [2].

| Evidence Dimension | Analyte Polarity and Separation Behavior |

| Target Compound Data | Quinol sulfate (highly polar, physiological charge -1, requires acidic additives for peak shape) |

| Comparator Or Baseline | Hydroquinone (neutral, less polar, later elution) |

| Quantified Difference | Distinct retention times and ionization behaviors requiring divergent mobile phase optimization. |

| Conditions | Reverse-phase HPLC (RP-HPLC) method development and LC-MS ionization. |

The exact sulfate standard is required to establish accurate retention times and optimize mobile phase conditions, preventing co-elution errors in complex biological matrices.

Enzymatic Assay Calibration for SULT Activity

In in vitro drug metabolism studies, phase II clearance involves competing pathways: sulfation (yielding quinol sulfate) and glucuronidation (yielding hydroquinone monoglucuronide, which accounts for 56–66% of in vivo clearance) [1]. Procuring the specific quinol sulfate standard allows researchers to isolate and calibrate assays specifically for sulfotransferase (SULT) activity, differentiating it from UDP-glucuronosyltransferase (UGT) activity [2].

| Evidence Dimension | Assay Specificity for Phase II Metabolism |

| Target Compound Data | Quinol sulfate (direct product of SULT-mediated sulfation) |

| Comparator Or Baseline | Hydroquinone monoglucuronide (product of UGT enzymes) |

| Quantified Difference | Differentiates sulfotransferase activity from competing glucuronidation pathways. |

| Conditions | In vitro liver microsomal or recombinant SULT enzymatic assays. |

Using the specific quinol sulfate standard enables researchers to isolate and quantify sulfotransferase-specific metabolic pathways without interference from parallel glucuronidation processes.

Extraction Recovery Validation in Biological Matrices

During the preparation of plasma or urine samples, protein precipitation methods (e.g., using methanol) yield different recovery rates for polar conjugates versus neutral parent compounds [1]. Utilizing a high-purity quinol sulfate standard, alongside an internal isotope standard, is necessary to validate extraction protocols and ensure recovery rates meet the required analytical thresholds (typically >90%) for regulatory compliance [2].

| Evidence Dimension | Sample Preparation Recovery |

| Target Compound Data | Quinol sulfate standard (enables validation of >90% recovery protocols) |

| Comparator Or Baseline | Uncalibrated crude biological samples (variable recovery, high matrix effects) |

| Quantified Difference | Provides a definitive baseline for optimizing protein precipitation and calculating extraction efficiency. |

| Conditions | Plasma or urine sample preparation via methanol precipitation and centrifugation. |

Procuring high-purity quinol sulfate allows analytical chemists to accurately calculate extraction efficiency and correct for matrix-induced signal suppression in mass spectrometry workflows.

Toxicological Biomonitoring of Benzene Exposure

Quinol sulfate is essential as an analytical reference standard for quantifying occupational or environmental benzene exposure. Because it represents 25–42% of the excreted dose, direct quantification of this metabolite in urine samples provides a highly accurate biomarker for exposure, far surpassing the reliability of measuring the parent hydroquinone [1].

In Vitro Drug Metabolism (DMPK) Assays

In pharmaceutical development, this compound is used to calibrate and validate sulfotransferase (SULT) activity assays. Procuring the exact standard allows researchers to accurately map the phase II metabolic clearance of phenolic drug candidates and differentiate sulfation from competing glucuronidation pathways[2].

LC-MS/MS Method Development and Validation

Quinol sulfate is critical for optimizing reverse-phase liquid chromatography conditions in bioanalytical laboratories. Its high polarity and physiological charge require specific method development (e.g., formic acid additives) to resolve polar phase II conjugates from parent compounds and prevent peak tailing during quantitative analysis [3].

Extraction Recovery Validation in Bioanalysis

Deployed as a reference standard in sample preparation workflows, quinol sulfate enables analytical chemists to optimize protein precipitation protocols for plasma and urine, ensuring that recovery rates meet stringent quality control thresholds before running high-throughput clinical or environmental samples[4].

References

- [1] PubChem. Hydroquinone | C6H4(OH)2 | CID 785. National Center for Biotechnology Information.

- [2] Human Metabolome Database. Quinol sulfate | HMDB0240263.

- [3] PubChem. 1,4-Benzenediol, 1-(hydrogen sulfate) | C6H6O5S | CID 161220. National Center for Biotechnology Information.

- [4] National Toxicology Program (NTP). (2009). Nomination Profile: Hydroquinone. Supporting Information for Toxicological Evaluation.

XLogP3

UNII

Related CAS

Other CAS

17438-29-8

Wikipedia

Dates

Explore Compound Types